N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-13-18(5-8-22-16)24-9-6-17(7-10-24)15-23-29(25,26)19-3-4-20-21(14-19)28-12-2-11-27-20/h3-5,8,13-14,17,23H,2,6-7,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYUUKDGHTRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a synthetic organic compound with potential pharmacological applications. This compound is of interest due to its complex structure, which includes a piperidine ring, a pyridine moiety, and a benzo[dioxepine] core. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.439 g/mol. Its structure includes various functional groups that may influence its biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O2S |
| Molecular Weight | 339.439 g/mol |
| CAS Number | [2034471-59-3] |
The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The compound's structure indicates potential activity as an inhibitor of certain protein functions or signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[dioxepine] structure have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 16.19 ± 1.35 |
| Compound B | MCF7 | 17.16 ± 1.54 |
These findings suggest that structural modifications can enhance anticancer activity through mechanisms such as tubulin polymerization inhibition or apoptosis induction.
Inhibition Studies
Inhibition studies have indicated that compounds with similar structural motifs can significantly affect cellular processes:
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound C | Tubulin Polymerization | 0.51 |
| Compound D | Caspase Activation | 2.00 |
These results highlight the potential for this compound to act as a therapeutic agent in cancer treatment.
Case Studies
A study conducted on related compounds demonstrated significant cytotoxicity against human melanoma cell lines when tested at varying concentrations. The results indicated that the introduction of specific substituents could enhance biological activity:
Study Overview
Objective: To evaluate the cytotoxic effects of synthesized derivatives on melanoma cell lines.
Methodology:
- Synthesis of derivatives.
- Assessment of cytotoxicity using MTT assays.
- Analysis of cell cycle progression.
Results:
The most active compound exhibited an IC50 value below 5 µM across multiple cell lines, indicating strong antiproliferative effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Features
Key Observations:
Core Heterocycle Differences :
- The benzo[b][1,4]dioxepine in the target compound (seven-membered ring) offers greater conformational flexibility compared to the rigid benzodioxin (six-membered) in or the planar chromene in . This flexibility may enhance binding to dynamic enzyme pockets.
- Benzo[b][1,4]oxazine in contains a nitrogen atom, altering electronic properties and hydrogen-bonding capacity relative to the oxygen-rich dioxepine.
Substituent Impact: The piperidine-methylpyridine group in the target compound likely improves solubility and CNS penetration compared to the isopropyl group in or the thiazole-pyridine in .
Bioactivity Hypotheses :
- The sulfonamide group in all compounds suggests a common mechanism of action, such as inhibition of metalloenzymes (e.g., carbonic anhydrase) or tyrosine kinases .
- The target compound’s methylpyridine moiety may confer selectivity for nicotinic acetylcholine receptors or histamine H3 receptors, as seen in structurally related piperidine derivatives .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, insights from analogues suggest:
- Enzyme Inhibition: Sulfonamide-containing compounds in exhibit nanomolar IC₅₀ values against kinases and carbonic anhydrases. The target compound’s dioxepine core may enhance binding to hydrophobic enzyme pockets.
- Metabolic Stability: Piperidine derivatives in show improved half-lives over non-cyclic amines, suggesting similar advantages for the target compound.
- Toxicity Risks : The absence of fluorinated groups (cf. ) may reduce hepatotoxicity but increase susceptibility to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
